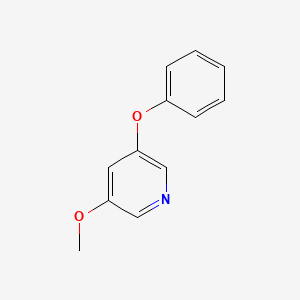

3-Methoxy-5-phenoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-methoxy-5-phenoxypyridine |

InChI |

InChI=1S/C12H11NO2/c1-14-11-7-12(9-13-8-11)15-10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

LEWCRBUDCBNQSK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CN=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Based Characterization in Pyridine Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in organic chemistry. For 3-Methoxy-5-phenoxypyridine, high-resolution 1H and 13C NMR, in conjunction with two-dimensional NMR techniques, provide a comprehensive picture of its atomic connectivity and chemical environment.

High-Resolution 1H and 13C NMR Data Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and phenoxy rings, as well as the methoxy (B1213986) group. Based on data from closely related compounds, such as this compound-2-carbonitrile, the chemical shifts can be predicted. google.com The protons on the pyridine ring are anticipated to appear in the aromatic region, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing phenoxy group. The protons of the phenoxy group will also resonate in the aromatic region, with shifts characteristic of a monosubstituted benzene (B151609) ring. The methoxy protons are expected to appear as a sharp singlet in the upfield region.

Similarly, the 13C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atoms of the pyridine ring, the phenoxy ring, and the methoxy group will have characteristic chemical shifts. rsc.orgbhu.ac.in

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.0 - 8.2 | d |

| Pyridine H-4 | 6.9 - 7.1 | t |

| Pyridine H-6 | 8.1 - 8.3 | d |

| Phenoxy H-2', H-6' | 7.3 - 7.5 | m |

| Phenoxy H-3', H-5' | 7.0 - 7.2 | m |

| Phenoxy H-4' | 7.1 - 7.3 | m |

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 140 - 145 |

| Pyridine C-3 | 155 - 160 |

| Pyridine C-4 | 110 - 115 |

| Pyridine C-5 | 150 - 155 |

| Pyridine C-6 | 145 - 150 |

| Phenoxy C-1' | 155 - 160 |

| Phenoxy C-2', C-6' | 118 - 122 |

| Phenoxy C-3', C-5' | 129 - 132 |

| Phenoxy C-4' | 123 - 126 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the 1H and 13C NMR signals and confirming the molecular structure of this compound. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyridine ring (H-2, H-4, and H-6) and among the protons on the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. This technique would definitively link the proton signals in the 1H NMR spectrum to their corresponding carbon signals in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying connectivity across heteroatoms. In the case of this compound, HMBC would show correlations between the methoxy protons and the C-3 of the pyridine ring, and between the phenoxy protons and the C-5 of the pyridine ring, thus confirming the substitution pattern.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. cdnsciencepub.com The presence of the ether linkages (C-O-C), the pyridine ring (C=N and C=C), and the aromatic rings (C-H) would result in distinct peaks.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-H (in -OCH3) | Stretching | 2850 - 2960 |

| C=N (Pyridine) | Stretching | 1580 - 1620 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Aryl ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (Aryl ether) | Symmetric Stretching | 1000 - 1075 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of both the pyridine and phenyl rings. These characteristic signals can be used for identification and to study the molecular symmetry.

Mass Spectrometry for Elemental Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.orgnist.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the ether bonds, which is a common fragmentation pathway for aryl ethers. The loss of the methoxy group (-OCH₃) or the phenoxy group (-OC₆H₅) would lead to the formation of characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

|---|---|

| 201 | [M]⁺ (Molecular Ion) |

| 186 | [M - CH₃]⁺ |

| 170 | [M - OCH₃]⁺ |

| 108 | [M - C₆H₅O]⁺ |

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no publicly available information for the specific characterization techniques requested in the outline.

Searches for Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, and X-ray Crystallography data for this compound did not yield any specific results. While data exists for structurally similar but distinct molecules—such as other methoxypyridine or phenoxypyridine derivatives—no experimental records were found for the target compound itself.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as the foundational data required for sections 3.3.1, 3.3.2, 3.4.1, and 3.5 are absent from the available scientific literature and chemical databases.

Computational and Theoretical Investigations of 3 Methoxy 5 Phenoxypyridine

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to determining the geometric and electronic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. researchgate.netmdpi.com For 3-Methoxy-5-phenoxypyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. mdpi.commdpi.com This process finds the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. nih.gov

Once the optimized geometry is obtained, the same level of theory can be used to predict spectroscopic properties. Theoretical vibrational frequencies (FT-IR and FT-Raman) can be calculated to help assign experimental spectra. orientjchem.org Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and electronic transitions (UV-Visible spectra) can be simulated, providing valuable data for structural confirmation and analysis. nih.gov

Illustrative Data Table: Predicted Geometric Parameters The following table is an illustrative example of the type of data that would be generated from a DFT geometry optimization. The values are not based on an actual calculation for this compound.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.34 Å |

| Bond Length | C3-O(methoxy) | ~1.36 Å |

| Bond Length | C5-O(phenoxy) | ~1.37 Å |

| Bond Angle | C2-N1-C6 | ~117.5° |

| Dihedral Angle | C4-C5-O-C(phenoxy) | ~120.3° |

Ab Initio Methods for Electronic Delocalization and Steric Effects

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. mdpi.comrsc.org Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide detailed insights into the electronic structure. mdpi.com For this compound, these calculations would be instrumental in studying electronic delocalization between the pyridine (B92270) ring, the phenoxy group, and the methoxy (B1213986) group.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the molecular orbitals, particularly the frontier orbitals, is crucial for predicting a molecule's chemical reactivity. youtube.comyoutube.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its propensity to react with electrophiles, whereas the LUMO energy relates to the electron affinity and reactivity towards nucleophiles. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would identify the regions most susceptible to electrophilic and nucleophilic attack.

Illustrative Data Table: FMO Energy Parameters The following table is a hypothetical representation of data obtained from an FMO analysis. The values are for illustrative purposes only.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is mapped onto the electron density surface and color-coded to show regions of varying electrostatic potential. chemrxiv.org Red colors typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors denote electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would clearly identify the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and phenoxy groups as sites of negative potential. nih.govmanipal.edu Conversely, the hydrogen atoms on the aromatic rings would likely show positive potential. This analysis is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants, based on electrostatic forces. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical methods are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and flexibility of a molecule over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. researchgate.net

An MD simulation of this compound, either in a vacuum or in a solvent, would reveal the accessible conformations by exploring rotations around the single bonds connecting the pyridine, methoxy, and phenoxy moieties. researchgate.net This analysis can identify the most stable conformers and the energy barriers between them. Understanding the molecule's flexibility, preferred shapes, and how it interacts with its environment (like water molecules) is crucial for applications in materials science and drug design. mdpi.com

A comprehensive search of scientific literature and databases has been conducted to gather information for an article on the computational and theoretical investigations of this compound, with a specific focus on its intermolecular interactions and crystal packing as per the requested outline.

The searches for "this compound" in combination with terms such as "crystal structure," "intermolecular interactions," "hydrogen bonding," "pi-stacking," and "Hirshfeld surface analysis" did not yield any specific studies or published data for this particular compound. The information available is primarily related to its use as an intermediate in the synthesis of other compounds, as seen in patent documents google.com.

Therefore, it is not possible to provide the detailed, scientifically accurate content for the specified sections and subsections (4.4.1 Hydrogen Bonding Networks, 4.4.2 Pi-Stacking (π–π) Interactions and Aromatic Stacking, and 4.4.3 Hirshfeld Surface Analysis for Intermolecular Contact Quantification) as requested. The foundational crystallographic and computational data required to analyze these properties for this compound specifically are not present in the available search results.

To fulfill the user's request, which strictly requires focusing solely on this compound, would necessitate access to dedicated research that does not appear to be publicly available at this time. Writing the article by extrapolating from related but different compounds would violate the explicit instructions provided.

Reactivity and Reaction Mechanisms of 3 Methoxy 5 Phenoxypyridine

Regioselective Reactions of the Pyridine (B92270) Nucleus

The pyridine ring's electron-deficient nature makes electrophilic aromatic substitution challenging, generally requiring harsh conditions. rsc.org The directing effects of the substituents are crucial in determining the position of any substitution.

The methoxy (B1213986) group at the 3-position is an activating group that directs electrophiles to the ortho and para positions. youtube.com In the case of 3-methoxy-5-phenoxypyridine, this would activate the 2, 4, and 6 positions of the pyridine ring. The phenoxy group at the 5-position is also an ortho-, para-directing group, which would activate the 4 and 6 positions. The cumulative effect of both substituents, therefore, strongly activates the 4 and 6 positions for electrophilic attack. The 2-position is also activated, but may be sterically hindered.

Conversely, for nucleophilic aromatic substitution, the pyridine ring is inherently activated at the 2, 4, and 6 positions. youtube.com However, for a nucleophilic substitution to occur, a good leaving group is typically required at one of these positions. In this compound, there are no inherent leaving groups on the pyridine nucleus. Therefore, nucleophilic aromatic substitution on the pyridine ring itself is unlikely without prior modification.

A computational approach, such as the RegioSQM method, could be used to predict the most likely sites for electrophilic attack by calculating the free energies of protonated isomers. chemrxiv.org

Table 1: Predicted Regioselectivity of Reactions on the Pyridine Nucleus of this compound

| Reaction Type | Predicted Position of Attack | Rationale |

| Electrophilic Aromatic Substitution | C4 and C6 | Both methoxy and phenoxy groups are ortho-, para-directing, leading to strong activation at these positions. |

| Nucleophilic Aromatic Substitution | Unlikely without modification | The pyridine ring is activated, but there is no suitable leaving group present on the ring. |

Reactions Involving the Phenoxy Substituent

The phenoxy group itself can undergo reactions, although the diaryl ether linkage is generally stable. Under certain conditions, cleavage of the ether bond is possible. This can occur through nucleophilic aromatic substitution on the phenyl ring of the phenoxy group, particularly if it is activated by electron-withdrawing groups. However, in the absence of such groups, this reaction is difficult.

A more common reaction involving the phenoxy group is electrophilic substitution on the phenyl ring. The oxygen atom of the ether linkage is an activating, ortho-, para-directing group. Therefore, electrophilic attack will preferentially occur at the ortho and para positions of the phenyl ring.

Table 2: Potential Reactions of the Phenoxy Substituent

| Reaction Type | Predicted Site of Reaction | Conditions |

| Electrophilic Substitution | Ortho and para positions of the phenyl ring | Standard electrophilic aromatic substitution conditions. |

| Nucleophilic Substitution | Unlikely on the phenyl ring | Requires activation by strong electron-withdrawing groups. |

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions of pyridine derivatives can be induced thermally or photochemically. For instance, alkoxypyridine 1-oxides are known to undergo rearrangements. documentsdelivered.com While this compound is not an N-oxide, the possibility of skeletal rearrangements under specific conditions cannot be ruled out.

Isomerization could potentially involve the migration of the methoxy or phenoxy groups around the pyridine ring. Such rearrangements often require high energy input and may proceed through charged or radical intermediates. Without specific experimental data, predicting the exact isomerization pathways for this compound remains speculative.

Role as Intermediate in Complex Organic Transformations

Substituted pyridines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ntu.edu.sg The functional groups of this compound, namely the methoxy and phenoxy groups, can be manipulated or used to direct further reactions.

For instance, the methoxy group could potentially be cleaved to a hydroxyl group, which could then be used in a variety of subsequent reactions. The phenoxy group could also be a target for modification. The pyridine ring itself provides a scaffold for building more complex structures. The predicted reactivity of the pyridine nucleus at the 4 and 6 positions for electrophilic substitution makes it a useful building block for introducing additional functional groups in a regioselective manner. This compound could serve as a key intermediate in multi-step syntheses of complex heterocyclic compounds. google.com

Structure Activity Relationship Sar Studies Pertaining to 3 Methoxy 5 Phenoxypyridine Scaffolds

Methodological Approaches in SAR Elucidation (e.g., Substituent Effects, Bioisosteric Replacements)

The elucidation of structure-activity relationships for pyridine-based scaffolds relies on systematic modifications and the evaluation of their effects on biological activity. Key methodological approaches include the study of substituent effects and the application of bioisosteric replacement.

Substituent Effects: The electronic properties of substituents on aromatic rings, such as the pyridine (B92270) ring, can significantly influence a molecule's reactivity and interaction with biological targets. nih.gov Modifications that alter the electron density of the pyridine ring have been shown to be a successful strategy for mitigating safety liabilities like mutagenicity. researchgate.net For instance, investigations into 3-methoxy-2-aminopyridine compounds revealed that structural changes designed to reduce the electron density of the ring could successfully minimize the formation of reactive metabolites. researchgate.net The position and nature of substituents (electron-donating or electron-withdrawing) can modulate physicochemical properties, which in turn affect bioavailability and target engagement. nih.gov

Bioisosteric Replacements: This strategy involves substituting a functional group within a molecule with another group that possesses similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net Bioisosteric replacement is a core technique in drug design used to explore novel chemical space while retaining key binding interactions. nih.govnih.gov This can range from simple functional group swaps to more complex "scaffold hopping," where the central molecular framework is replaced entirely. researchgate.netu-strasbg.fr For example, in the development of factor VIIa inhibitors, a fluorinated phenyl ring was shown to act as a bioisostere for a pyridine ring, demonstrating how subtle changes can maintain or improve biological activity. nih.gov The goal is to preserve the essential molecular interactions responsible for the biological effect while optimizing other properties of the molecule. u-strasbg.fr

Impact of Structural Modifications on Molecular Recognition and Binding (e.g., Receptor Binding Affinity)

Structural modifications to the 3-Methoxy-5-phenoxypyridine scaffold and its analogs have a profound impact on their ability to recognize and bind to molecular targets, such as G-protein coupled receptors (GPCRs). The affinity of a ligand for its receptor is a critical determinant of its potency.

In a series of 6-alkoxy-5-aryl-3-pyridinecarboxamide antagonists for the human cannabinoid-1 receptor (hCB1R), the nature of the alkoxy group was a key factor in determining binding affinity. nih.gov For example, compounds with different alkoxy substituents exhibited significantly different affinities for the receptor. This highlights the sensitivity of the receptor's binding pocket to even minor structural changes. nih.gov Similarly, studies on 2,5-dimethoxyphenylpiperidines, which share a dimethoxy-substituted aromatic ring, showed that the 4-substituent is a crucial determinant of agonist activity at serotonin (B10506) 5-HT2A receptors. acs.org Deletion of the methoxy (B1213986) groups on the phenyl ring was found to be detrimental to activity. acs.org

The following table summarizes the impact of specific structural modifications on the receptor binding affinity of various pyridine and phenoxy-containing analogs.

| Compound/Series | Target Receptor | Structural Modification | Impact on Binding Affinity (Ki or IC50) |

| 6-Alkoxy-5-aryl-3-pyridinecarboxamides | Cannabinoid-1 Receptor (CB1R) | Variation of the 6-alkoxy group | Two orders of magnitude difference in affinity for human vs. rodent CB1R. nih.gov |

| Phenyl pyrazole (B372694) derivatives | Serotonin 5-HT2A Receptor | Optimization of phenyl pyrazole core | Led to APD791 with an IC50 of 8.7 nM for platelet aggregation. nih.gov |

| 2,5-Dimethoxyphenethylamines | Serotonin 5-HT2A Receptor | Extension/oxidation of 4-alkoxy group | Increased binding affinity up to 17-fold. frontiersin.org |

| Phenazopyridine (PAP) analogues | Rev1-CT | Dimethylbenzene substitution | Resulted in improved binding affinity (Kd = 2.9-3.9 μM). nih.gov |

| 3-Methoxy-5-(pyridin-2-ylethynyl)pyridine | Metabotropic Glutamate Receptor 5 (mGlu5) | N/A (Potent Ligand) | Acts as a potent antagonist with an IC50 of 1.0 nM. ncats.io |

Computational Approaches in SAR: Ligand-Protein Docking and Quantitative Structure-Activity Relationships (QSAR)

Computational methods are indispensable tools in modern drug discovery for predicting and rationalizing the SAR of novel compounds. Ligand-protein docking and quantitative structure-activity relationship (QSAR) modeling are two prominent techniques.

Ligand-Protein Docking: This method predicts the preferred orientation of a ligand when bound to the active site of a receptor, allowing for the analysis of key molecular interactions. researchgate.net Docking studies have been successfully applied to various pyridine derivatives to understand their binding modes. For example, docking of pyrimido[4,5-c]quinolin-1(2H)-ones into the colchicine (B1669291) binding site of tubulin revealed two distinct binding orientations depending on the substitution pattern. researchgate.net In another study, the potent inhibitory activities of novel cyanopyridone derivatives against VEGFR-2 were explained by their ability to achieve high docking scores, comparable to the standard inhibitor sorafenib (B1663141), and to replicate the necessary interaction patterns within the active site. mdpi.com These simulations provide a structural basis for observed affinities and guide the design of new analogs with improved binding.

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors that quantify physicochemical properties to predict the activity of new compounds. nih.gov A QSAR study on phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the significant roles of steric, hydrogen bonding, and electronic properties in determining inhibitory activity. nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify the structural requirements for isoxazole (B147169) derivatives as FXR agonists, showing that hydrophobicity and electronegativity in specific regions are crucial for activity. mdpi.com

The table below presents examples of data derived from computational studies on related scaffolds.

| Study Type | Compound Series | Target | Key Findings/Parameters |

| 3D-QSAR (k-NN-MFA) | Phenoxypyridine derivatives | Factor Xa | Generated a statistically significant model with a predicted r² value of 0.9340. researchgate.net |

| Docking | Cyanopyridone derivatives | VEGFR-2 | Compound 5e achieved a docking score of -15.2 kcal/mol, comparable to sorafenib (-15.1 kcal/mol). mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Isoxazole derivatives | Farnesoid X Receptor (FXR) | Developed models with high predictive ability (r²pred = 0.872 for CoMFA). mdpi.com |

| Docking | 3-methoxy flavone (B191248) derivatives | ER-α / EGFR | Docking scores were similar to the control ligand, with the lowest binding energy of -10.14 kcal/mol for one derivative. nih.gov |

Mechanistic Investigations of Molecular Interactions (non-clinical)

Understanding the specific molecular interactions between a ligand and its target protein at an atomic level is crucial for rational drug design. Non-clinical mechanistic investigations, often employing computational techniques like molecular dynamics (MD) simulations, provide insights into the dynamics and stability of the ligand-protein complex.

MD simulations can validate the binding poses predicted by docking and assess the stability of the complex over time. mdpi.com For instance, MD simulations were used to confirm the stability of a complex between a pyrido[3,4-d]pyrimidine (B3350098) inhibitor and the Mps1 kinase. nih.gov These studies can reveal the critical interactions that anchor the ligand in the binding pocket. Analysis of the interactions showed that van der Waals forces and nonpolar solvation energies were the primary drivers for binding, with stable hydrogen bonds forming with specific residues like G605 and K529. nih.gov

Research Applications of 3 Methoxy 5 Phenoxypyridine and Its Derivatives

Role as Intermediates in the Synthesis of Advanced Organic Materials

Substituted pyridines are crucial building blocks in the synthesis of advanced organic materials due to their inherent electronic properties, ability to participate in hydrogen bonding and metal coordination, and their thermal stability. The phenoxypyridine scaffold, in particular, offers a combination of a rigid aromatic core with the flexibility of the ether linkage, making it an attractive intermediate for various materials.

The synthesis of 3-Methoxy-5-phenoxypyridine would likely proceed through a nucleophilic aromatic substitution reaction, where a precursor such as 3-bromo-5-methoxypyridine (B189597) is reacted with phenol (B47542) or a phenoxide salt. The synthesis of 3-bromo-5-methoxypyridine can be achieved from 3,5-dibromopyridine (B18299) and sodium methoxide. chemicalbook.com

Derivatives of phenoxypyridine can be envisioned as components of polymers, dyes, and liquid crystals. The nitrogen atom in the pyridine (B92270) ring can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, luminescent, or porous properties. The aromatic nature of both the pyridine and phenoxy rings can contribute to π-π stacking interactions, which are important for charge transport in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The methoxy (B1213986) group in this compound can influence the electronic properties of the molecule, potentially impacting the performance of the final material. The ether linkage provides a degree of conformational flexibility, which can affect the packing and morphology of thin films, a critical factor in the performance of organic electronic devices.

Applications in Agrochemical Design and Development

The phenoxypyridine scaffold is a well-established and important structural motif in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov The presence of the pyridine ring can enhance the biological activity and metabolic stability of a molecule compared to a simple phenyl ring. nih.gov The phenoxy group, on the other hand, can contribute to the molecule's lipophilicity, which is crucial for its ability to penetrate plant or insect cuticles.

A number of commercially successful pesticides contain the phenoxypyridine core, demonstrating its importance in this field. nih.gov The specific substitution pattern on both the pyridine and phenoxy rings is critical for determining the target selectivity and mode of action of the resulting pesticide.

| Compound Name | Type of Pesticide | Mode of Action |

| Picolinafen | Herbicide | Phytoene desaturase (PDS) inhibitor |

| Diflufenican | Herbicide | Phytoene desaturase (PDS) inhibitor |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation |

| Picoxystrobin | Fungicide | Quinone outside inhibitor (QoI) |

| Pyriproxyfen | Insecticide | Juvenile hormone analog |

The methoxy group in a compound like this compound could influence its herbicidal, fungicidal, or insecticidal activity by affecting its binding to the target protein or its metabolic fate in the target organism. The development of new phenoxypyridine-based agrochemicals often involves the synthesis and screening of large libraries of analogs with different substitution patterns to optimize their biological activity and safety profile.

Utilization as Molecular Probes and Investigative Tools in Chemical Biology Studies

Molecular probes are essential tools in chemical biology for the study of biological processes in living systems. nih.govnih.gov These small molecules are designed to interact with a specific biological target, such as a protein or enzyme, and report on its presence, activity, or localization. Pyridine-containing compounds are frequently used as scaffolds for the development of molecular probes due to their ability to form specific interactions with biological targets and their favorable physicochemical properties.

A compound structurally related to this compound, known as 3-Methoxy-5-(2-pyridinylethynyl)pyridine (Methoxy-PEPy), serves as a selective ligand for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. ncats.io Its tritiated form, [3H]Methoxy-PEPy, is used as a radiolabeled probe to study the distribution and binding of the mGlu5 receptor in the brain. ncats.io This highlights how a substituted methoxypyridine core can be adapted for use as a highly specific molecular probe.

The development of a molecular probe based on the this compound scaffold would involve the introduction of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinking group, to allow for the detection or identification of its biological target. nih.gov The methoxy and phenoxy substituents could be modified to optimize the probe's affinity and selectivity for its target. Such probes could be valuable for identifying new drug targets, elucidating the mechanism of action of drugs, and studying the role of specific proteins in disease. nih.gov

Contribution to Fundamental Understanding of Heterocyclic Reactivity

The study of the reactivity of substituted pyridines is a cornerstone of heterocyclic chemistry. The electronic properties of the pyridine ring are significantly influenced by the nature and position of its substituents. The presence of both an electron-donating methoxy group and a phenoxy group in this compound makes it an interesting substrate for studying the interplay of these electronic effects on the reactivity of the pyridine ring.

The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The electron-donating methoxy group at the 3-position would be expected to increase the basicity of the nitrogen atom compared to unsubstituted pyridine. The phenoxy group at the 5-position would also have an electronic influence, although its effect would be modulated by the ether linkage.

The pyridine ring is generally considered to be electron-deficient and is susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. However, the presence of the electron-donating methoxy group might decrease the ring's susceptibility to nucleophilic attack. Conversely, the ring is generally resistant to electrophilic aromatic substitution, but the activating effect of the methoxy and phenoxy groups could facilitate electrophilic attack at specific positions.

Studying the reactions of this compound, such as nitration, halogenation, or metalation, would provide valuable insights into the regioselectivity of these reactions on a polysubstituted pyridine ring. This knowledge is crucial for the development of synthetic methodologies for the preparation of more complex pyridine derivatives with potential applications in various fields of chemistry.

Future Research Perspectives and Emerging Directions

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focusing on sustainability, driven by environmental concerns and regulatory demands. rsc.orgresearchgate.netiiste.org For the synthesis of pyridine (B92270) derivatives, this translates to the development of greener and more eco-friendly methods. rsc.orgstackexchange.comnih.gov Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. researchgate.net

Future research in the synthesis of 3-Methoxy-5-phenoxypyridine will likely focus on the implementation of green chemistry principles. This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous reagents and solvents with more benign alternatives. researchgate.net Methodologies such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, are promising avenues. nih.gov The development of catalytic systems that are recyclable and operate under mild conditions is also a key area of interest for the sustainable production of pyridines. stackexchange.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. youtube.comorganic-chemistry.orgacsgcipr.org These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, thereby accelerating the design-make-test-analyze cycle. youtube.comacsgcipr.orgnih.gov

In the context of this compound, AI and ML algorithms can be employed to:

Predict Biological Activity: By training models on existing data for phenoxypyridine derivatives, it is possible to predict the potential therapeutic or agrochemical applications of this compound and its analogues.

Optimize Molecular Properties: AI can guide the modification of the this compound scaffold to enhance desired properties, such as binding affinity to a biological target, while minimizing off-target effects or toxicity. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the phenoxypyridine motif with optimized property profiles for specific applications.

The integration of AI and ML promises to significantly reduce the time and cost associated with the discovery and development of new functional molecules based on the this compound scaffold. youtube.com

Exploration of Novel Reactivity Modes and Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of chemical bonds. For the synthesis of this compound, which involves the formation of a C-O bond between a pyridine and a phenyl ring, advancements in cross-coupling catalysis are particularly relevant.

Future research will likely focus on:

Advanced Catalysts for C-O and C-N Bond Formation: The development of more efficient and versatile catalysts for reactions like the Ullmann condensation and Buchwald-Hartwig amination will facilitate the synthesis of a wider range of phenoxypyridine derivatives under milder conditions. wikipedia.orgorganic-chemistry.org

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often enabling unique reactivity not accessible through traditional thermal methods. Photoredox catalysis could offer new routes to functionalize the phenoxypyridine core.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. stackexchange.com Engineered enzymes could potentially be used for the synthesis or modification of this compound.

The exploration of these novel catalytic systems will not only improve the synthesis of this compound but also open up new avenues for creating derivatives with diverse functionalities. researchgate.net

Advanced Analytical Methodologies for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics and mechanisms. Advanced analytical techniques that allow for real-time monitoring of chemical transformations are crucial in this regard.

For the synthesis of this compound, future research could benefit from the application of:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into the reaction mechanism.

Process Analytical Technology (PAT): The implementation of PAT in chemical manufacturing allows for continuous monitoring and control of critical process parameters, leading to improved efficiency, quality, and safety.

Ultrafast Multidimensional NMR Spectroscopy: This powerful technique can provide detailed structural and dynamic information on complex reacting systems, aiding in the elucidation of reaction intermediates and transition states. nih.gov

The use of these advanced analytical methodologies will enable a more rational and efficient development of synthetic processes for this compound and its derivatives.

Design of Next-Generation Molecular Scaffolds based on Phenoxypyridine Motif

The phenoxypyridine motif has proven to be a versatile scaffold in the design of bioactive molecules. mdpi.comchemicalbook.comorganic-chemistry.orgquimicaorganica.org Future research will undoubtedly focus on the design of next-generation molecular scaffolds that build upon this privileged structure to address new biological targets and material science challenges.

Key directions in this area include:

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active molecule with a structurally different but functionally equivalent one. harvard.edu Starting from this compound, scaffold hopping could lead to the discovery of novel chemotypes with improved properties.

Fragment-Based Drug Discovery (FBDD): The phenoxypyridine moiety can be used as a starting fragment in FBDD campaigns to identify and optimize ligands for a variety of biological targets.

Development of Covalent Inhibitors: The incorporation of reactive functional groups onto the this compound scaffold could lead to the development of highly potent and selective covalent inhibitors for therapeutic applications.

Materials Science Applications: The electronic properties of the phenoxypyridine core suggest potential applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) or solar cells. nih.gov

By systematically exploring the chemical space around the this compound motif, researchers can design and synthesize next-generation molecules with tailored properties for a wide range of applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-Methoxy-5-phenoxypyridine?

A common method involves nitro group reduction. For example, 2-methoxy-5-nitropyridine is reduced using iron powder in 50% methanol with acetic acid under reflux. After basification with NaOH and vacuum distillation, the product is isolated with ~70% yield. This approach prioritizes reagent accessibility and scalability .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Identifies substitution patterns and confirms aromatic proton environments.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., MW 261.32 for analogs like 4-(2-methoxyphenyl)-2-phenylpyridine).

- IR Spectroscopy : Detects methoxy (C-O) and ether (C-O-C) stretches. Complementary use ensures structural accuracy .

Q. What safety precautions are necessary given limited toxicity data?

Assume acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coats), fume hoods, and avoid dust formation. In case of exposure, rinse skin/eyes for 15+ minutes and consult a poison center. Monitor for delayed symptoms due to incomplete hazard profiles .

Q. How are methoxypyridine derivatives typically purified post-synthesis?

Techniques include:

Q. What storage conditions ensure compound stability?

Store in airtight containers under inert gas (N2/Ar) at 2–8°C. Protect from light and moisture to prevent methoxy group hydrolysis. Stability should be monitored via TLC or NMR every 6 months .

Advanced Research Questions

Q. How can green chemistry principles optimize synthesis?

Replace toxic oxidants (e.g., Cr(VI)) with sodium hypochlorite in ethanol. This method achieves 73% yield for triazolopyridine analogs at room temperature in 3 hours, minimizing waste and energy use. Solvent recycling and catalyst recovery further enhance sustainability .

Q. What strategies resolve contradictions in reported reaction yields?

Systematically vary parameters:

Q. How does computational chemistry predict reactivity?

DFT calculations model electron density (e.g., HOMO-LUMO gaps) to identify reactive sites. For analogs like 5-Methoxy-2-(trifluoromethyl)pyridine, computational data aligns with X-ray crystallography (e.g., bond angles in imidazo[4,5-b]pyridine derivatives) to guide functionalization .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution?

Methoxy groups direct electrophiles to para/ortho positions via resonance. Steric hindrance from the phenoxy group may block meta positions. Isotopic labeling (e.g., deuterated substrates) and kinetic studies can quantify directing effects .

Q. How do substituents influence biological activity in analogs?

Electron-withdrawing groups (e.g., -CF3) enhance binding to targets like kinases. Structure-Activity Relationship (SAR) studies on 5-Methoxy-2-(trifluoromethyl)pyridine show 2–3x potency increases in enzyme inhibition assays. Docking simulations validate interactions with active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.